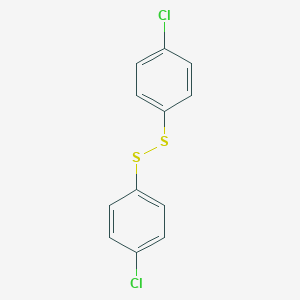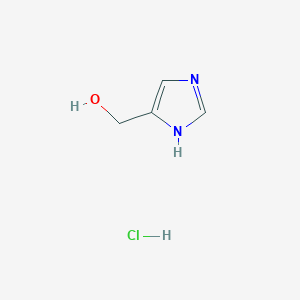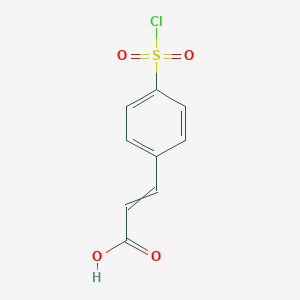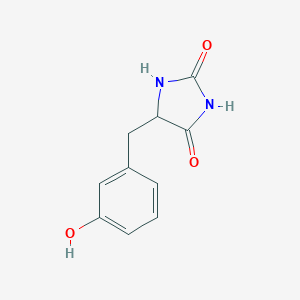![molecular formula C23H22O2 B016327 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene CAS No. 157701-81-0](/img/structure/B16327.png)
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene, also known as DMC or dimethoxycurcumin, is a synthetic derivative of curcumin, a natural polyphenolic compound found in turmeric. DMC has been shown to have numerous potential applications in scientific research, particularly in the fields of cancer treatment and prevention.
Mecanismo De Acción
The mechanism of action of 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Specifically, 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer properties, 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene. One area of interest is its potential as a therapeutic agent for other diseases beyond cancer, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene and its potential interactions with other drugs and compounds.
Métodos De Síntesis
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene can be synthesized through a multi-step process involving the reaction of curcumin with various chemical reagents. One common method involves the reaction of curcumin with methoxyphenylboronic acid, followed by the addition of propargyl bromide and palladium catalyst. The resulting product is then treated with methanol and hydrochloric acid to yield 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene.
Aplicaciones Científicas De Investigación
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been the subject of numerous scientific studies due to its potential as a therapeutic agent for various diseases and conditions. One area of research has focused on its anti-cancer properties, as 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
Número CAS |
157701-81-0 |
|---|---|
Nombre del producto |
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene |
Fórmula molecular |
C23H22O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C23H22O2/c1-2-9-19-14-15-22(24-17-20-10-5-3-6-11-20)23(16-19)25-18-21-12-7-4-8-13-21/h2-16H,17-18H2,1H3/b9-2+ |
Clave InChI |
ZYJGQBTVYUCNAL-XNWCZRBMSA-N |
SMILES isomérico |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Sinónimos |
(E)-1,2-Bis(phenylmethoxy)-4-(1-propen-1-yl)benzene; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



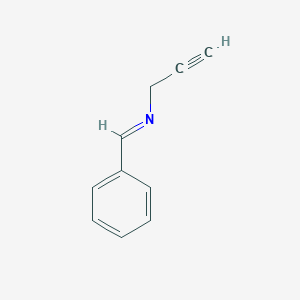
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
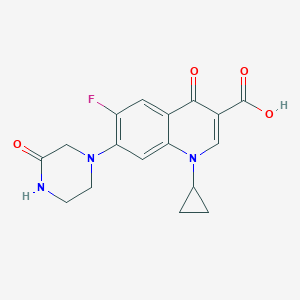
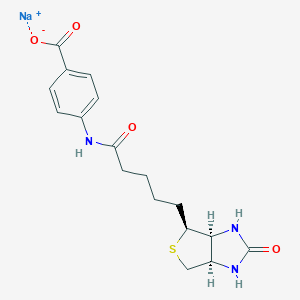
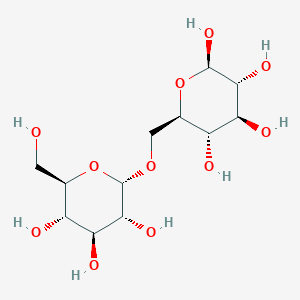
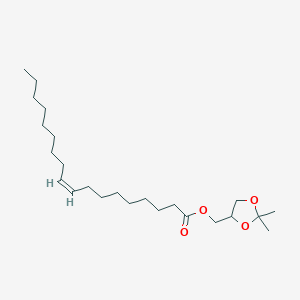
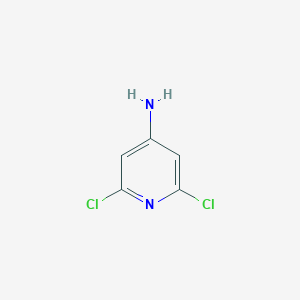
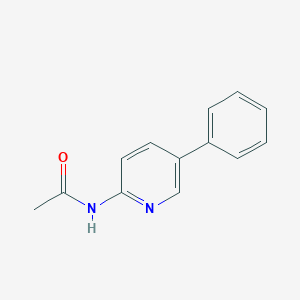
![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)
